The synthesis of 1-azaspiro[4.5]decan-2-one can be achieved through several methods, typically involving commercially available reagents. A common synthetic route involves the use of tetrahydropyran derivatives and halogenated compounds, such as 1-bromo-2-fluoroethane. The synthesis process often includes the following steps:
Technical parameters such as reaction temperature, time, and solvent choice are critical in optimizing yield and purity.
1-Azaspiro[4.5]decan-2-one features a distinctive spiro structure that contributes to its rigidity and three-dimensional conformation. The molecular formula is typically represented as with a molecular weight of approximately 139.23 g/mol.
The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography to confirm its configuration and stereochemistry.
1-Azaspiro[4.5]decan-2-one participates in various chemical reactions that enhance its utility in organic synthesis:
The specific conditions (solvent, temperature, concentration) significantly affect the outcome of these reactions.
The mechanism of action for 1-azaspiro[4.5]decan-2-one is primarily linked to its interactions with biological targets such as receptors or enzymes:
Research indicates that modifications at specific positions on the azaspiro framework can enhance binding affinity and selectivity towards targeted biological pathways.
1-Azaspiro[4.5]decan-2-one exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's behavior during synthesis, storage, and application in biological assays.
1-Azaspiro[4.5]decan-2-one has diverse applications across several scientific fields:
1-Azaspiro[4.5]decan-2-one represents a synthetically valuable spirocyclic framework characterized by a central carbonyl group adjacent to a nitrogen atom within a bicyclic system. Its molecular formula is C₉H₁₅NO (molecular weight: 153.22 g/mol) and it carries the CAS registry number 5498-74-8 [6]. The core structure consists of a cyclohexane ring connected perpendicularly to a piperidin-2-one ring through a shared quaternary carbon atom (the spiro atom). This arrangement forces the molecule into a characteristic three-dimensional geometry where the two rings are orthogonal, creating a rigid scaffold [1] . The "aza" designation specifies the replacement of a carbon atom with nitrogen, while the "spiro[4.5]" indicates a spiro junction between two rings of sizes 5 (piperidinone) and 6 (cyclohexane) atoms. The "decan" reflects the total ten atoms in the bicyclic system, and the "-2-one" suffix denotes the ketone functionality at position 2 of the piperidine ring. This precise numbering system is essential for unambiguous identification in chemical databases like PubChem (CID: 247994) [1]. The stereochemistry at the spiro center and the potential for substituents on either ring generate structural diversity. The non-planar conformation significantly influences its physicochemical properties and molecular recognition capabilities, distinguishing it from planar or fused bicyclic systems. The carbonyl group at position 2 is highly polar and can participate in hydrogen bonding, while the nitrogen atom (position 1) can be functionalized or protonated, enabling further chemical derivatization [2] [9].
1-Azaspiro[4.5]decan-2-one is recognized as a privileged structure in medicinal chemistry due to its presence in bioactive natural products and its versatility in drug discovery. Its conformational rigidity and ability to present substituents in well-defined three-dimensional orientations mimic structural motifs found in numerous alkaloids and pharmacologically active compounds. This scaffold serves as a versatile synthetic intermediate for constructing complex alkaloid skeletons. For instance, it forms the core structure of histrionicotoxin alkaloids, which exhibit non-competitive antagonism at nicotinic acetylcholine receptors [2] [9]. Modifications to the nitrogen atom (e.g., alkylation, acylation) or the carbon framework (e.g., introduction of substituents on the cyclohexane or piperidinone rings) allow medicinal chemists to fine-tune pharmacological properties. The spirocyclic constraint reduces conformational flexibility, potentially enhancing binding selectivity and metabolic stability compared to more flexible linear analogues. This has led to its incorporation into compounds targeting diverse biological pathways, as shown in recent studies:
Table 1: Antitumor Activity of Select 1-Oxa-4-Azaspiro[4.5]decane Derivatives [10]
Compound | IC₅₀ (µM) A549 (Lung) | IC₅₀ (µM) MDA-MB-231 (Breast) | IC₅₀ (µM) HeLa (Cervical) |
---|---|---|---|
11b | 0.18 | - | - |
11d | - | 0.08 | - |
11h | 0.19 | 0.08 | 0.15 |
11k | - | 0.09 | 0.14 |
12c | - | - | 0.14 |
The chemistry of azaspirocycles, including 1-azaspiro[4.5]decan-2-one, has evolved significantly over the past five decades, driven by their synthetic challenge and biological potential. Early synthetic efforts (1970s-1980s) focused on establishing reliable methods to construct the spirocyclic framework, often relying on multistep sequences from available amino acids or cyclohexanone derivatives. A landmark development occurred with the exploration of oxidative cyclization strategies. In 1998, a pivotal study demonstrated the synthesis of benzyloxycarbonyl-protected 1-oxa-6-azaspiro[4.5]decan-2-one and 1,6-diazaspiro[4.5]decan-2-one derivatives from D,L-pipecolic acid via oxidative cyclization of olefinic precursors using reagents like lead tetraacetate [2]. This methodology provided a more direct route to functionalized spirocyclic lactams and spurred further investigations into ring-forming reactions. The 1990s saw a major shift towards exploring the biological relevance of these scaffolds. Seminal work by scientists at Yoshitomi Pharmaceutical Laboratories (published in 1995) systematically explored 1-oxa-8-azaspiro[4.5]decanes as rigid analogues of muscarine/muscarone for treating Alzheimer's disease symptoms. This research identified potent M1 agonists like 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its 2-ethyl and 3-methylene derivatives, with some showing promising M1 receptor selectivity and progressing to clinical studies [9]. The 21st century has witnessed an explosion in the application of azaspirocycles in drug discovery, fueled by advances in synthetic methodology and a growing appreciation for sp³-rich scaffolds. Key developments include:
Table 2: Structural Variations and Applications of 1-Azaspiro[4.5]decane Derivatives
Compound Name | Core Structure Variation | Key Biological Activity/Application | Reference CAS/Context |
---|---|---|---|
1-Azaspiro[4.5]decan-2-one | Parent compound | Foundational scaffold for synthesis | 5498-74-8 [6] |
1-Oxa-7-azaspiro[4.5]decan-2-one HCl | Oxygen at 1, N at 7, HCl salt | Chemical intermediate | 1314961-56-2 [5] |
1-Oxa-3,8-Diazaspiro[4.5]decan-2-one | Oxygen at 1, N at 3 and 8 | Neuropeptide Y5 receptor antagonist (eating disorders) | Patent example [8] |
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | Methyl at 2 and 8, Oxygen at 1, N at 8, ketone at 3 | M1 Muscarinic agonist (Alzheimer's research) | Key compound in [9] |
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | Oxygen at 1, N at 4, diene, dione | Potent antitumor agents (multiple cell lines) | Core structure in [10] |
Table 3: Key Historical Milestones in Azaspiro[4.5]decane Research
Time Period | Milestone Achievement | Significance | Citation |
---|---|---|---|
1970s-1980s | Development of early synthetic methods (e.g., from amino acids) | Established foundational routes to azaspirocycles | [2] (Refs) |
1998 | Oxidative cyclization of olefinic precursors | Provided efficient route to functionalized 6-protected azaspirodecanones | [2] |
1995 | Identification of 1-oxa-8-azaspirodecanones as M1 agonists | Demonstrated therapeutic potential for Alzheimer's disease; advanced to clinical | [9] |
Early 2000s | Patents on azaspirodecanones for CNS & metabolic disorders | Highlighted scaffold's versatility in drug discovery (e.g., NPY5R antagonists) | [8] |
2019-2020 | Synthesis of quinone-hybrid spirodiones & novel decane systems | Achieved potent antitumor activity; developed convenient synthetic routes | [7] [10] |
The progression from methodological development to targeted biological applications underscores the enduring importance of the 1-azaspiro[4.5]decan-2-one scaffold. Its unique three-dimensional structure continues to offer solutions to challenges in molecular recognition and drug design, ensuring its place as a valuable tool in synthetic and medicinal chemistry [2] [7] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1